N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Description
This compound features a central acetamide linker connecting two distinct moieties:
- Indole core: Substituted at position 1 with an isopropyl group (propan-2-yl) and at position 4 with the acetamide side chain.
- Tetrazole-containing phenyl group: A phenyl ring with a 1H-tetrazole substituent at the para position.
The indole scaffold is known for its pharmacological relevance in targeting receptors and enzymes, while the tetrazole group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .
Properties
Molecular Formula |
C20H20N6O |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(1-propan-2-ylindol-4-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H20N6O/c1-14(2)25-11-10-17-18(4-3-5-19(17)25)22-20(27)12-15-6-8-16(9-7-15)26-13-21-23-24-26/h3-11,13-14H,12H2,1-2H3,(H,22,27) |
InChI Key |
DJDOQTHLXWEGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the isopropyl group and the tetrazole ring. Common reagents used in these steps include isopropyl bromide, sodium azide, and various catalysts to facilitate the reactions. The final step involves coupling the indole derivative with the tetrazole-substituted phenyl acetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques such as chromatography and crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core may yield indole-2,3-dione derivatives, while reduction may produce indoline derivatives.
Scientific Research Applications
N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Triazole/Thiazole Moieties ()
Compounds such as 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () and 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) () share the acetamide linker but differ in their heterocyclic systems.
Key Differences :
- The indole-tetrazole combination in the target compound may offer improved binding to neurological or inflammatory targets compared to benzimidazole/thiazole derivatives, which are often explored in antimicrobial contexts .
- The tetrazole’s bioisosteric properties (vs. carboxylic acid) enhance solubility and reduce ionization at physiological pH, a feature absent in triazole-thiazole hybrids .
TRPA1 Inhibitors with Purine-Dione Cores ()
HC-030031 and CHEM-5861528 are TRPA1 antagonists with purine-dione cores linked to substituted phenyl groups via acetamide.
| Compound | Core Structure | Substituents | IC50 (TRPA1 Inhibition) |
|---|---|---|---|
| Target Compound | Indole-Tetrazole | Isopropyl, Tetrazole | Not reported |
| HC-030031 () | Purine-dione | 4-Isopropylphenyl | 4–10 μM |
Key Insights :
- The target compound’s indole-tetrazole system lacks the purine-dione scaffold critical for TRPA1 blockade, suggesting divergent therapeutic applications.
- Substitution at the phenyl ring (tetrazole vs. isopropyl) may influence selectivity for non-TRPA1 targets, such as kinases or GPCRs .
Kinase Inhibitors with Triazole/Quinazoline Moieties ()
Ubaditinib () and Belonosudil () are kinase inhibitors featuring triazole or quinazoline cores.
Key Differences :
- The isopropyl group on indole could enhance hydrophobic interactions in binding sites compared to Belonosudil’s cyclopropyl .
Calcium Channel Modulators ()
Suvecaltamide () is a Cav channel stabilizer with a trifluoroethoxy-pyridine system.
Key Insights :
- The tetrazole’s electronegativity may disrupt ion channel gating differently than Suvecaltamide’s trifluoroethoxy group .
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